molecular formula C14H21N3O B8590631 1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone

1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B8590631
M. Wt: 247.34 g/mol
InChI Key: LBQKKAJFYZWDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone: is an organic compound that features a piperazine ring substituted with an acetyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and methyl groups, along with the aniline moiety, contribute to its versatility in various applications.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C14H21N3O/c1-11-7-13(9-14(15)8-11)10-16-3-5-17(6-4-16)12(2)18/h7-9H,3-6,10,15H2,1-2H3

InChI Key

LBQKKAJFYZWDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)CN2CCN(CC2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-[(4-acetylpiperazin-1-yl)methyl]-5-methylphenylcarbamate (306 mg, 0.88 mmol) in CH2Cl2 (4 mL) was added TFA (4 mL) at room temperature. After 2 hours the mixture was concentrated. The residue was taken up in saturated NaHCO3 and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give 3-[(4-acetylpiperazin-1-yl)methyl]-5-methylaniline as a white solid. 1H-NMR (300 MHz, CDCl3) δ 6.52 (s, 1H), 6.48 (s, 1H), 6.43 (s, 1H), 3.62 (m, 4H), 3.45 (m, 2H), 3.39 (s, 2H), 2.40 (m, 4H), 2.25 (s, 3H), 2.08 (s, 3H).
Name
tert-butyl 3-[(4-acetylpiperazin-1-yl)methyl]-5-methylphenylcarbamate
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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